molecular formula C7H6ClF3N2 B2744821 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine CAS No. 886364-41-6

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine

Cat. No.: B2744821
CAS No.: 886364-41-6
M. Wt: 210.58
InChI Key: GPBZCFDSOKVWFP-UHFFFAOYSA-N
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Description

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine is an organic compound characterized by the presence of a chloro-substituted pyridine ring and a trifluoroethylamine group

Scientific Research Applications

1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and other functionalized compounds.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to interact with ion channels, influencing their function and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloro-pyridin-3-YL)-2,2,2-trifluoro-ethylamine stands out due to its trifluoroethylamine group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-13-5)6(12)7(9,10)11/h1-3,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBZCFDSOKVWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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